methyl N-[(3-chlorophenyl)carbonyl]leucinate
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Overview
Description
Methyl N-[(3-chlorophenyl)carbonyl]leucinate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a leucine moiety linked to a 3-chlorophenyl carbonyl group through an ester bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3-chlorophenyl)carbonyl]leucinate typically involves the esterification of leucine with methyl chloroformate, followed by the introduction of the 3-chlorophenyl carbonyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Esterification: Leucine is reacted with methyl chloroformate in the presence of a base to form methyl leucinate.
Acylation: Methyl leucinate is then acylated with 3-chlorobenzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3-chlorophenyl)carbonyl]leucinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(3-chlorophenyl)carbonyl]leucinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[(3-chlorophenyl)carbonyl]leucinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3-chlorophenyl)carbamate
- Methyl N-(3-chlorophenyl)-N-cyanocarbamate
Uniqueness
Methyl N-[(3-chlorophenyl)carbonyl]leucinate is unique due to the presence of the leucine moiety, which imparts specific stereochemical properties and potential biological activities. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical and biological systems.
Properties
Molecular Formula |
C14H18ClNO3 |
---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C14H18ClNO3/c1-9(2)7-12(14(18)19-3)16-13(17)10-5-4-6-11(15)8-10/h4-6,8-9,12H,7H2,1-3H3,(H,16,17) |
InChI Key |
DVPGBEREGUOJEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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